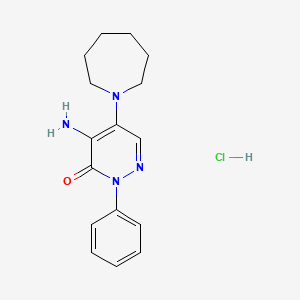
4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride
Overview
Description
4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the pyridazinone family.
Mechanism of Action
The exact mechanism of action of 4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the function of specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound has also been shown to possess anticonvulsant activity by modulating the function of certain ion channels in the brain. In addition, this compound has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive and readily available. However, the limitations of using the compound in lab experiments include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the exact mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride. One potential area of research is the development of new drug delivery systems based on the compound. Another potential direction is the investigation of the compound's potential use as a fluorescent probe for imaging applications. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and to explore its potential applications in other fields such as materials science and catalysis.
Scientific Research Applications
4-amino-5-(1-azepanyl)-2-phenyl-3(2H)-pyridazinone hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. The compound has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
properties
IUPAC Name |
4-amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c17-15-14(19-10-6-1-2-7-11-19)12-18-20(16(15)21)13-8-4-3-5-9-13;/h3-5,8-9,12H,1-2,6-7,10-11,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZOKHJCBTSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3845213.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)
![{1-[4-(methylthio)benzyl]-2-piperidinyl}methanol](/img/structure/B3845230.png)
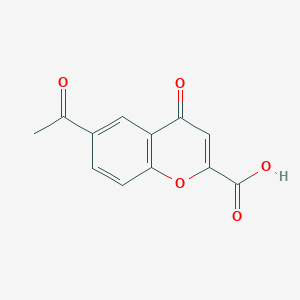
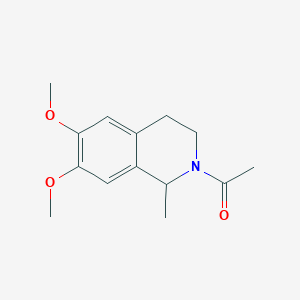
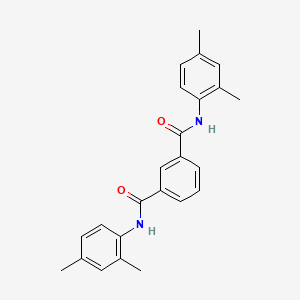
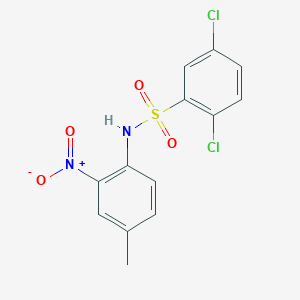
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)

![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3845285.png)
![2,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3845287.png)
